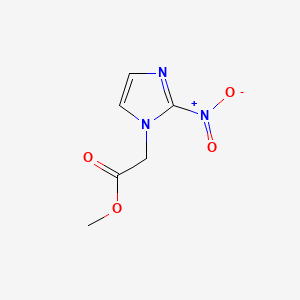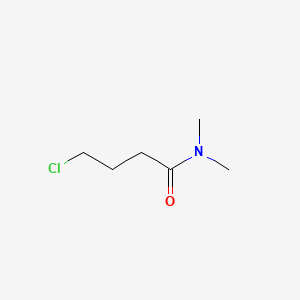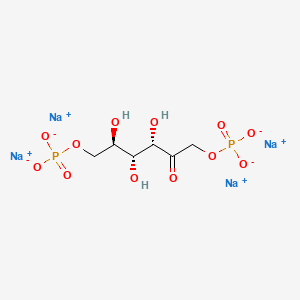![molecular formula C8H6ClNS2 B1360212 2-[(氯甲基)硫代]苯并噻唑 CAS No. 28908-00-1](/img/structure/B1360212.png)
2-[(氯甲基)硫代]苯并噻唑
描述
Benzothiazole, 2-[(chloromethyl)thio]- is a chemical compound with the molecular formula C8H6ClNS2 and a molecular weight of 215.723 . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
科学研究应用
Benzothiazole, 2-[(chloromethyl)thio]- has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: It is used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Research: It is used as a probe in biochemical assays and as a ligand in the study of enzyme interactions
生化分析
Biochemical Properties
Benzothiazole, 2-[(chloromethyl)thio]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The compound has been shown to inhibit the activity of BCL-2, leading to the induction of apoptosis in cancer cells . This interaction is crucial as it helps in the development of targeted cancer therapies.
Cellular Effects
Benzothiazole, 2-[(chloromethyl)thio]- has profound effects on various types of cells and cellular processes. In cancer cells, it influences cell function by inducing apoptosis through the inhibition of BCL-2 proteins. This leads to the activation of caspases, a family of enzymes that play a critical role in the execution of apoptosis . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Benzothiazole, 2-[(chloromethyl)thio]- involves its binding interactions with biomolecules. The compound binds to the BCL-2 protein, inhibiting its anti-apoptotic function. This inhibition leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers apoptosis . Furthermore, the compound may also influence gene expression by modulating transcription factors involved in cell survival and death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzothiazole, 2-[(chloromethyl)thio]- have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term studies have shown that the compound maintains its apoptotic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of Benzothiazole, 2-[(chloromethyl)thio]- vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Benzothiazole, 2-[(chloromethyl)thio]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its cytotoxic effects. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, Benzothiazole, 2-[(chloromethyl)thio]- is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound preferentially accumulates in cancerous tissues, enhancing its anti-cancer activity .
Subcellular Localization
The subcellular localization of Benzothiazole, 2-[(chloromethyl)thio]- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its apoptotic effects by interacting with BCL-2 proteins. Additionally, post-translational modifications such as phosphorylation may direct the compound to specific cellular compartments, further influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole, 2-[(chloromethyl)thio]- typically involves the reaction of 2-mercaptobenzothiazole with chloromethylating agents. One common method is the reaction of 2-mercaptobenzothiazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of benzothiazole, 2-[(chloromethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: Benzothiazole, 2-[(chloromethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include benzothiazole derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
作用机制
The mechanism of action of benzothiazole, 2-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Benzothiazole: The parent compound, which lacks the chloromethylthio group.
2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole, 2-[(chloromethyl)thio]-.
2-Chlorobenzothiazole: A similar compound with a chlorine atom directly attached to the benzothiazole ring.
Uniqueness: Benzothiazole, 2-[(chloromethyl)thio]- is unique due to the presence of the chloromethylthio group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with nucleophiles and enhances the compound’s utility in various applications .
属性
IUPAC Name |
2-(chloromethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOPLIDEZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027949 | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28908-00-1 | |
| Record name | 2-[(Chloromethyl)thio]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28908-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethylthio)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028908001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2-[(chloromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(chloromethyl)thio]benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYLTHIO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOX780UX13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What significant thermodynamic event was observed for 2-(chloromethylthio)benzothiazole during the study?
A1: The research revealed a fusion transition (melting) for 2-(chloromethylthio)benzothiazole within the studied temperature range []. The melting temperature (Tm) was determined to be 315.11 K (approximately 42 °C) [].
Q2: Why is determining the thermodynamic properties, such as heat capacity, important for a compound like 2-(chloromethylthio)benzothiazole?
A2: Understanding thermodynamic properties like heat capacity is essential for various reasons. Firstly, it provides insights into the compound's stability and potential phase transitions at different temperatures, which is crucial for storage and handling []. Secondly, it's valuable for developing and optimizing chemical processes involving the compound, as it dictates energy requirements for reactions or separations. Lastly, these properties are fundamental for theoretical modeling and computational studies aiming to predict the compound's behavior in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)
![7,18-bis(4-ethoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360143.png)





